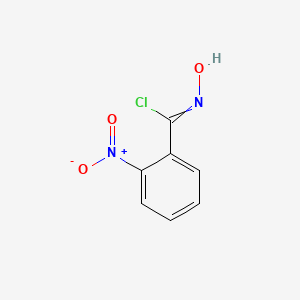

alpha-Chloro-2-nitrobenzaldoxime

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-2-nitrobenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-3-1-2-4-6(5)10(12)13/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJGNRLAWHRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of Alpha Chloro 2 Nitrobenzaldoxime and Its Precursors

Direct Synthetic Routes to alpha-Chloro-2-nitrobenzaldoxime

Direct routes to α-Chloro-2-nitrobenzaldoxime involve the introduction of the chloro and oxime functionalities onto the 2-nitrobenzaldehyde (B1664092) framework.

A primary method for the synthesis of α-chloro-oximes is the direct halogenation of the corresponding aldoxime. In this case, 2-nitrobenzaldoxime (B1352428) serves as the immediate precursor. The reaction typically involves treating the 2-nitrobenzaldoxime with a suitable chlorinating agent. Reagents such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) can be employed to introduce the chlorine atom onto the carbon of the C=N double bond. The reaction mechanism proceeds via the substitution of the hydrogen atom on the oxime carbon. The specific conditions, including solvent and temperature, are critical to ensure high yield and prevent unwanted side reactions on the aromatic ring, which is activated by the nitro group.

The precursor, 2-nitrobenzaldoxime, is commonly synthesized via a condensation reaction between 2-nitrobenzaldehyde and hydroxylamine (B1172632). wiserpub.comyoutube.com This reaction is a standard method for preparing oximes from aldehydes or ketones. youtube.combyjus.com Typically, hydroxylamine hydrochloride is used, and the reaction is carried out in a weakly acidic medium to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine. stackexchange.com The reaction proceeds through the formation of an intermediate carbinolamine, which then dehydrates to form the oxime. youtube.com The removal of a water molecule results in the formation of the C=N double bond characteristic of an oxime. youtube.com This conversion is a versatile and widely applied reaction in organic synthesis. researchgate.net

| Reactants | Reagent | Product | Reaction Type |

| 2-Nitrobenzaldehyde | Hydroxylamine Hydrochloride | 2-Nitrobenzaldoxime | Condensation |

| Aldehydes/Ketones | Hydroxylamine | Oximes | Condensation |

Advanced Synthetic Techniques for Analogous Compounds

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally friendly methods, which are applicable to the synthesis of oximes and their derivatives.

Green chemistry principles have spurred the development of solvent-free methods for oxime synthesis to reduce the use of hazardous volatile organic solvents. ijprajournal.com One such approach is "grindstone chemistry," where reactants are simply ground together, often with a solid catalyst. researchgate.netnih.gov For instance, the conversion of various carbonyl compounds to their corresponding oximes has been achieved in excellent yields by grinding the reactants with bismuth(III) oxide (Bi₂O₃) at room temperature. researchgate.netnih.govbohrium.com This method is noted for its simplicity, short reaction times, and minimal waste generation. researchgate.netbohrium.com Other eco-friendly catalysts, such as potassium fluoride (B91410) doped animal bone meal (KF/ABM) and natural acids derived from sources like citrus fruits, have also been successfully used in solvent-free oxime synthesis, achieving high yields. ijprajournal.comresearchgate.net

| Catalyst | Reaction Condition | Substrate Scope | Yield | Reference |

| Bi₂O₃ | Grinding, Room Temp, Solvent-Free | Aromatic & Aliphatic Aldehydes/Ketones | Excellent | researchgate.netnih.gov |

| KF/ABM | Solvent-Free | Aldehydes & Ketones | Good to Excellent (80-96%) | ijprajournal.comresearchgate.net |

| Natural Acids | Aqueous Extract | Aldehydes & Ketones | Good to Excellent (80-96%) | ijprajournal.com |

| Sb₂O₃ | Grinding, Room Temp, Solvent-Free | Carbonyl Compounds | Excellent | researchgate.net |

Phase transfer catalysis (PTC) is an effective technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. In oxime synthesis, hydroxylamine is often used as its hydrochloride salt, which is soluble in water but not in the organic solvents where the aldehyde or ketone substrate is dissolved. researchgate.net A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., triethylbenzylammonium chloride - TEBA), transports the hydroxylamine anion from the aqueous phase to the organic phase, where it can react with the carbonyl compound. researchgate.net This technique enhances the reaction rate and yield by overcoming the phase barrier, making it a valuable tool for the derivatization of oximes under mild conditions. researchgate.net The use of PTCs can lead to higher product yields and shorter reaction times compared to traditional methods. researchgate.net

Comprehensive Structural Characterization and Spectroscopic Analysis

Spectroscopic Modalities for Molecular Elucidation

The definitive structural characterization of organic compounds such as alpha-chloro-2-nitrobenzaldoxime relies on a suite of spectroscopic techniques. Each modality provides unique insights into the molecular framework, connectivity, and electronic environment of the constituent atoms. The primary methods employed for such elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, which probes the magnetic environments of atomic nuclei; vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) analysis, which identifies functional groups and bonding arrangements; and single-crystal X-ray crystallography, which provides an unambiguous determination of the solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry of a molecule can be obtained. For this compound, ¹H and ¹³C NMR would be the principal one-dimensional experiments, supplemented by two-dimensional methods for complete signal assignment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the oxime proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the nitro group and the chloroaldoxime group. The strongly electron-withdrawing nitro group will deshield the aromatic protons, shifting them to a lower field. The presence of the oxime hydroxyl group will introduce a characteristic, often broad, singlet, the chemical shift of which can be dependent on solvent and concentration.

For the related compound, 2-nitrobenzaldehyde (B1664092), the aromatic protons appear in the range of δ 7.75-8.15 ppm, with the aldehydic proton appearing as a singlet around δ 10.03 ppm. In the case of benzaldehyde (B42025) oxime, the aldehydic proton signal is replaced by a signal for the oxime proton, and the aromatic protons are also affected. The synthesis of α-chlorobenzaldehyde oxime from benzaldehyde oxime shows a change in the chemical shifts, indicating the influence of the chlorine atom. prepchem.com

A hypothetical ¹H NMR data table for this compound is presented below based on the analysis of its structural components and comparison with related molecules.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.8 - 8.5 | m | - |

| N-OH | 9.0 - 11.0 | s (br) | - |

Note: This is a predicted spectrum and actual values may vary.

The ¹³C NMR spectrum of this compound will provide information on all the unique carbon environments within the molecule. The spectrum is expected to show signals for the six aromatic carbons and the carbon of the chloroxime group. The chemical shifts will be influenced by the substituents on the benzene (B151609) ring. The carbon attached to the nitro group and the carbon of the chloroxime group are expected to be significantly deshielded.

Publicly available data for 2-nitrobenzaldoxime (B1352428) indicates the presence of characteristic carbon signals. echemi.com For the parent 2-nitrobenzaldehyde, the carbonyl carbon appears around δ 189 ppm, and the aromatic carbons are observed in the δ 120-150 ppm region. The introduction of the oxime and the alpha-chloro substituent would alter these shifts.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon | Predicted Chemical Shift (ppm) |

| C=N | 145 - 155 |

| C-NO₂ | 148 - 152 |

| Aromatic C-H | 120 - 135 |

| Aromatic C (quaternary) | 130 - 140 |

Note: This is a predicted spectrum and actual values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic spin system. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already established proton assignments. HMBC (Heteronuclear Multiple Bond Correlation) experiments could further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds away.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, N-O, and C-Cl bonds, as well as the aromatic C-H and C=C bonds and the N-O stretching of the nitro group.

The analysis of 2-nitrobenzaldehyde provides a reference for some of these vibrations. nih.gov The strong asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov The C=O stretch of the aldehyde is found near 1700 cm⁻¹. For an oxime, the C=N stretch appears in the 1680-1620 cm⁻¹ region, and the O-H stretch is a broad band in the 3600-3100 cm⁻¹ region. The C-Cl stretch would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

A table of expected FT-IR absorption bands for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (oxime) | 3600 - 3100 | Broad, Medium |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C=N stretch (oxime) | 1680 - 1620 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |

| NO₂ asymmetric stretch | ~1530 | Strong |

| NO₂ symmetric stretch | ~1350 | Strong |

| N-O stretch (oxime) | 960 - 930 | Medium |

| C-Cl stretch | 800 - 600 | Medium to Strong |

Note: These are expected ranges and the exact positions can vary.

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the latest available data, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. Similarly, no crystal structures were found for the close analogs 2-nitrobenzaldoxime or alpha-chlorobenzaldoxime. Therefore, a definitive solid-state structural analysis based on experimental X-ray diffraction data cannot be provided at this time. The determination of the crystal structure of this compound would require its synthesis, crystallization, and subsequent analysis by X-ray diffraction.

Stereoisomerism and Configurational Assignment

The structural complexity of aldoximes, including α-Chloro-2-nitrobenzaldoxime, is underscored by the potential for stereoisomerism arising from the carbon-nitrogen double bond. This section provides a detailed examination of this isomerism and the methods employed for the assignment of specific configurations.

Syn/Anti Isomerism in Aldoximes

Geometrical isomerism in aldoximes results from the restricted rotation about the C=N double bond. youtube.com This phenomenon gives rise to two distinct spatial arrangements of the substituents attached to the double bond. For aldoximes, these isomers are designated using the syn and anti nomenclature.

In an aldoxime, the configuration is determined by the relative positions of the aldehydic hydrogen atom and the hydroxyl (-OH) group.

Syn isomer: The isomer in which the hydrogen atom and the hydroxyl group are on the same side of the C=N double bond. youtube.com

Anti isomer: The isomer in which the hydrogen atom and the hydroxyl group are on opposite sides of the C=N double bond. youtube.com

This isomerism is a direct consequence of the high energy barrier to rotation around the imine bond, which allows for the isolation and characterization of these two distinct stereoisomeric forms. organic-chemistry.org The terms are analogous to the cis and trans descriptors used for alkenes. youtube.com For α-Chloro-2-nitrobenzaldoxime, the two isomers would be syn-α-Chloro-2-nitrobenzaldoxime and anti-α-Chloro-2-nitrobenzaldoxime.

A more systematic method for naming these isomers is the E/Z notation, based on the Cahn-Ingold-Prelog (CIP) priority rules. However, the syn/anti terminology remains prevalent in the literature for aldoximes.

Influence of Substituents and Reaction Conditions on Isomer Ratios

The synthesis of aldoximes from an aldehyde and hydroxylamine (B1172632) often results in a mixture of syn and anti isomers. The ratio of these isomers is not arbitrary and is influenced by several factors, including the nature of substituents on the aldehyde and the specific reaction conditions employed.

Influence of Substituents: The electronic and steric properties of substituents on the aromatic ring of a benzaldoxime (B1666162) can significantly impact the isomer ratio.

Electronic Effects: Electron-withdrawing groups, such as the nitro group in α-Chloro-2-nitrobenzaldoxime, can influence the electron density of the aromatic system and the C=N bond, potentially favoring one isomer over the other through stabilization effects.

Steric Effects: Bulky substituents, particularly at the ortho position (like the nitro group in the target compound), can create steric hindrance that favors the formation of the less sterically crowded isomer. The anti isomer, where the hydroxyl group is directed away from the bulky ortho substituent, is often the thermodynamically more stable and kinetically favored product.

Influence of Reaction Conditions: The conditions under which the oximation reaction is performed are critical in determining the final isomer ratio.

Temperature: The position of the equilibrium between the syn and anti isomers is temperature-dependent. Higher temperatures can provide the energy needed to overcome the activation barrier for interconversion, leading to a ratio that reflects thermodynamic stability.

pH and Catalysis: The reaction is often catalyzed by either acid or base. The pH of the medium can affect the rate of oxime formation and also the rate of interconversion between the syn and anti isomers. Different catalysts, such as various acids or bases, can lead to different isomer ratios. wikipedia.org

Solvent: The polarity and hydrogen-bonding capability of the solvent can solvate the transition states for isomer formation and interconversion differently, thereby influencing the product ratio.

| Factor | Influence | Example Effect on α-Chloro-2-nitrobenzaldoxime |

|---|---|---|

| Ortho Substituent (e.g., -NO2) | Steric hindrance from a bulky ortho group generally favors the formation of the anti isomer to minimize steric strain. | The anti isomer is likely to be the major product due to the steric bulk of the ortho-nitro group. |

| Temperature | Higher temperatures can allow the system to reach thermodynamic equilibrium, favoring the most stable isomer (often the anti form). | Running the reaction at elevated temperatures would likely increase the proportion of the anti isomer. |

| Catalyst | Acid or base catalysts can influence the rate of both oxime formation and isomer interconversion, affecting the kinetic vs. thermodynamic product ratio. | Choice of an acid or base catalyst could be optimized to maximize the yield of the desired isomer. |

| Solvent | Solvent polarity can stabilize or destabilize transition states, potentially altering the isomer ratio. | A polar solvent might stabilize the more polar isomer, while a nonpolar solvent might favor the less polar one. |

Mechanistic Investigations and Kinetic Studies of Alpha Chloro 2 Nitrobenzaldoxime Transformations

Reaction Pathways of the Oxime Functionality

The oxime group (-C=N-OH) is a versatile functional group that can undergo a variety of reactions, including dehydration, oxidation, and rearrangement. The presence of both an α-chloro atom and a 2-nitro group significantly influences the course and rate of these transformations.

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis. For α-chloro-2-nitrobenzaldoxime, this dehydration proceeds to form 2-nitro-α-chlorobenzonitrile.

The dehydration of aldoximes can be achieved under both catalytic and non-catalytic conditions. Catalytic methods often employ acids, bases, or metal complexes to facilitate the elimination of water. For instance, reagents like phosphorus pentoxide, acetic anhydride, or thionyl chloride are effective dehydrating agents. The mechanism typically involves the protonation or activation of the oxime hydroxyl group, making it a better leaving group.

Non-catalytic dehydration, often requiring thermal conditions, is also possible. In the case of α-chloro-2-nitrobenzaldoxime, the reaction likely proceeds through an E1cB-like (unimolecular elimination of the conjugate base) or a concerted E2 elimination pathway, where a base removes the proton from the hydroxyl group, followed by or concurrent with the departure of the hydroxide (B78521) ion. The specific pathway can be influenced by the reaction conditions, such as the solvent and temperature.

Table 1: Comparison of Dehydration Conditions for Aldoximes

| Condition Type | Reagents/Methods | General Mechanism |

| Catalytic | Acetic Anhydride, Thionyl Chloride, Phosphorus Pentoxide | Activation of the hydroxyl group to improve leaving group ability. |

| Non-Catalytic | High Temperature (Thermal) | E1cB or E2 elimination pathways. |

The presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups has a pronounced effect on the dehydration of the oxime. These groups decrease the electron density on the benzene (B151609) ring and the benzylic carbon, which in turn affects the acidity of the oxime proton and the stability of any potential intermediates.

The strong electron-withdrawing nature of the 2-nitro group enhances the acidity of the oxime proton, making it easier to remove by a base. This facilitates the dehydration process, particularly under base-catalyzed or thermal conditions. The increased acidity can lead to faster reaction rates compared to unsubstituted benzaldoxime (B1666162). The α-chloro atom also contributes to this electron-withdrawing effect, further promoting the elimination of water.

The oxime functionality of α-chloro-2-nitrobenzaldoxime can undergo oxidation to yield various products, depending on the oxidizing agent and reaction conditions. Common oxidizing agents used for oximes include nitric acid, potassium permanganate, and lead tetraacetate.

Oxidation with a reagent like nitric acid can lead to the formation of the corresponding gem-chloronitro compound, where the oxime group is converted into a nitro group, resulting in 1-chloro-1-nitro-(2-nitrophenyl)methane. This transformation is significant as it introduces a second nitro group onto the benzylic carbon. In some cases, oxidative cleavage of the C=N bond can occur, leading to the formation of the parent aldehyde, 2-nitrobenzaldehyde (B1664092), although this is often a side reaction.

The Beckmann rearrangement is a classic reaction of ketoximes and, under certain conditions, aldoximes, involving the transformation of the oxime into an amide. For an aldoxime like α-chloro-2-nitrobenzaldoxime, the expected product of a Beckmann rearrangement would be N-(2-nitrophenyl)formamide, following the migration of the 2-nitrophenyl group to the nitrogen atom. This rearrangement is typically catalyzed by strong acids like sulfuric acid or phosphorus pentachloride.

However, due to the presence of the α-chloro substituent, fragmentation reactions can compete with or even dominate the Beckmann rearrangement. The α-chloro group can stabilize a potential carbocation intermediate, which can lead to the fragmentation of the molecule. For α-chloro-2-nitrobenzaldoxime, a likely fragmentation pathway would yield 2-nitrobenzonitrile (B147312) and hydrogen chloride. This fragmentation is often observed when the group anti-periplanar to the hydroxyl group is a good leaving group or can stabilize a positive charge.

Table 2: Potential Products of Beckmann Rearrangement and Fragmentation

| Reaction Pathway | Catalyst/Condition | Major Product(s) |

| Beckmann Rearrangement | Strong Acid (e.g., H₂SO₄) | N-(2-nitrophenyl)formamide |

| Fragmentation | Lewis Acids or Thermal Stress | 2-Nitrobenzonitrile, Hydrogen Chloride |

Dehydration to Nitriles: Mechanistic Insights.

Reactivity of the α-Chloro Moiety

The chlorine atom at the α-position to the oxime group is susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent oxime and the 2-nitro-substituted phenyl ring enhances the electrophilicity of the carbon atom to which the chlorine is attached, making it a good site for nucleophilic attack.

Reactions with various nucleophiles can lead to the displacement of the chloride ion. For example, treatment with alkoxides (RO⁻) could yield α-alkoxy-2-nitrobenzaldoximes, while reaction with amines (R₂NH) could produce α-amino-2-nitrobenzaldoximes. The specific outcome of these substitution reactions will depend on the strength and nature of the nucleophile, as well as the reaction conditions. The potential for subsequent reactions of the newly introduced functional group further adds to the synthetic utility of α-chloro-2-nitrobenzaldoxime as a chemical intermediate.

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The carbon atom of the chloro-oxime group (C=N-OH) in alpha-chloro-2-nitrobenzaldoxime is highly electrophilic and serves as the primary site for nucleophilic attack. This reactivity is characteristic of imidoyl chlorides, which readily react with a variety of nucleophiles. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile adds to the electrophilic carbon, breaking the C=N pi bond and forming a tetrahedral intermediate. In the second step, the chloride ion is eliminated, and the C=N double bond is reformed. fiveable.me

The rate of these substitution reactions is significantly influenced by the nature of the nucleophile. Stronger nucleophiles generally lead to faster reaction rates. The reactivity of common nucleophiles is influenced by factors such as charge and electronegativity; for instance, negatively charged species are typically stronger nucleophiles than their neutral counterparts. savemyexams.com

Table 1: Illustrative Reactivity of Nucleophiles with Imidoyl Chlorides

| Nucleophile | Type | Expected Reactivity | Product Class |

| H₂O | Neutral | Moderate | Amide |

| R-NH₂ | Neutral | High | Amidine |

| R-OH | Neutral | Low to Moderate | Imidate |

| HS⁻ | Anionic | Very High | Thioamide |

| CN⁻ | Anionic | High | α-cyano oxime |

The presence of the 2-nitro group on the benzene ring plays a crucial role. As a strong electron-withdrawing group, it enhances the electrophilicity of the chlorinated carbon, making the compound more susceptible to nucleophilic attack compared to non-nitrated analogues.

Heterocyclization Reactions Utilizing the α-Chloro Group, e.g., to Isoxazoles

The α-chlorooxime functionality is a well-established precursor for the synthesis of five-membered heterocyclic compounds, most notably isoxazoles. researchgate.netnih.govorganic-chemistry.org The most common pathway for this transformation involves the in-situ generation of a nitrile oxide intermediate. eresearchco.com Treatment of this compound with a base, such as triethylamine, results in the elimination of hydrogen chloride (HCl) to form 2-nitrophenylnitrile oxide.

This highly reactive nitrile oxide can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles, such as alkenes or alkynes, to yield isoxazolines or isoxazoles, respectively. mdpi.com This method is highly versatile and allows for the introduction of diverse substituents onto the isoxazole (B147169) ring. For example, reaction with a terminal alkyne would lead to the formation of a 3-(2-nitrophenyl)-5-substituted-isoxazole. nih.gov

Another route to isoxazoles involves the reaction of α-chlorooximes with nucleophiles like lithiated nitriles, which can lead to the formation of 5-aminoisoxazole derivatives. nih.gov These heterocyclization reactions are powerful tools in medicinal chemistry, as the isoxazole scaffold is present in numerous biologically active compounds. eresearchco.com

Kinetic Characterization of Reaction Processes

Determination of Reaction Orders and Rate Constants

The kinetic profile of a reaction provides deep insight into its mechanism. For the nucleophilic substitution of this compound, the reaction rate is typically determined by monitoring the change in concentration of a reactant or product over time, often using spectroscopic methods like UV-Vis spectrophotometry. msu.edu

Rate = k [α-Chloro-2-nitrobenzaldoxime] [Nucleophile]

Here, k is the second-order rate constant. The values of the exponents (reaction orders) are determined experimentally by systematically varying the initial concentrations of each reactant and observing the effect on the initial reaction rate. msu.edu

Table 2: Hypothetical Data for Determining Reaction Order

| Experiment | Initial [α-Chloro-2-nitrobenzaldoxime] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

From this hypothetical data, doubling the concentration of the substrate while keeping the nucleophile constant doubles the rate (Experiment 1 vs. 2), indicating a first-order dependence on the substrate. Similarly, doubling the nucleophile concentration while keeping the substrate constant doubles the rate (Experiment 1 vs. 3), indicating a first-order dependence on the nucleophile. The rate constant k can then be calculated from any of the experimental runs. For Experiment 1, k = (2.0 x 10⁻⁵ M/s) / (0.1 M * 0.1 M) = 2.0 x 10⁻³ M⁻¹s⁻¹.

Parameters Influencing Reaction Kinetics: Solvent Effects, pH, and Temperature

The rate of chemical reactions is highly sensitive to the surrounding environment. For the transformations of this compound, key parameters include the solvent, pH, and temperature.

Solvent Effects: The choice of solvent can dramatically alter the reaction rate by orders of magnitude. libretexts.orgyoutube.com Solvents are broadly classified based on their polarity and ability to donate hydrogen bonds (protic vs. aprotic). For nucleophilic substitution reactions, polar solvents are generally preferred to dissolve ionic nucleophiles. However, their effects on the rate depend on the specific mechanism.

Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize both the nucleophile and any charged intermediates or transition states through hydrogen bonding. While this can aid in reactions proceeding through ionic intermediates (like an Sₙ1 mechanism), they can also heavily solvate and stabilize the nucleophile, reducing its reactivity and slowing down bimolecular (Sₙ2) reactions. youtube.com

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high polarity but lack acidic protons. They are effective at solvating cations but leave anions (nucleophiles) relatively "bare" and highly reactive. This often leads to significant rate enhancements for Sₙ2 and related bimolecular reactions. researchgate.net

Table 3: Relative Rate Constants of a Typical Sₙ2 Reaction in Various Solvents

| Solvent | Type | Dielectric Constant (ε) | Relative Rate |

| Methanol | Polar Protic | 33 | 1 |

| Water | Polar Protic | 80 | ~10 |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | ~10³ |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~10⁴ |

Temperature: The effect of temperature on reaction rates is described by the Arrhenius equation, which states that the rate constant increases exponentially with temperature. libretexts.org An increase in temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions. This leads to a larger fraction of molecules possessing the necessary activation energy (Ea) to overcome the energy barrier and form products. libretexts.org A general rule of thumb is that for many reactions at room temperature, the rate approximately doubles for every 10°C increase in temperature.

Theoretical and Computational Chemistry Approaches to Alpha Chloro 2 Nitrobenzaldoxime

Modeling of Reaction Mechanisms and Transition States.

Investigation of Conformational Preferences and Intermolecular Interactions.

Without dedicated computational studies on this specific compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced findings. Further research in the field of computational chemistry would be necessary to provide the data required for such an analysis.

Synthetic Utility of Alpha Chloro 2 Nitrobenzaldoxime in Advanced Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. google.comnih.gov The inherent reactivity of alpha-chloro-2-nitrobenzaldoxime makes it a suitable starting material for the construction of these important ring systems.

Annulation Reactions to Form Isoxazoles and Related Systems

The synthesis of isoxazoles and their derivatives is a significant area of research due to their prevalence in medicinal chemistry. nih.gov this compound can serve as a precursor for the formation of such heterocyclic systems. The heterocyclization of this compound can be achieved using other heterocycles, such as isoxazoles, which act as building blocks. nih.gov This type of transformation can be facilitated by reductive catalysis, for instance, with sodium borohydride (B1222165) in methanol. nih.gov

While direct annulation reactions of this compound to form isoxazoles are not extensively documented in readily available literature, related transformations provide insight into its potential. For example, α-bromooximes can undergo an efficient [4+1] annulation reaction with sulfur ylides to produce isoxazoline (B3343090) derivatives. mdpi.com This reaction proceeds through the in situ generation of a nitrosoalkene intermediate under mild basic conditions. mdpi.com Another relevant method involves the copper-mediated [3+2] annulation of alkenes with α-nitrobenzyl bromides, which yields 2-isoxazoline N-oxides. glenresearch.com These N-oxides can subsequently be converted into the corresponding isoxazoles. glenresearch.com These examples highlight the general reactivity of halo-oxime and nitro-aromatic compounds in forming isoxazole (B147169) and related heterocyclic structures.

Application as a Protecting Group Cleavage Reagent in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics, relying on a series of protection and deprotection steps to ensure the correct sequence assembly. umich.edu Protecting groups are essential to mask reactive functional groups on the nucleobases, the sugar moiety, and the phosphate (B84403) backbone during the synthesis cycles. springernature.com

Despite the provided outline suggesting the use of this compound as a protecting group cleavage reagent, an extensive search of scientific literature did not yield any specific information or examples of its application in this context. Standard deprotection strategies in oligonucleotide synthesis typically involve reagents like aqueous ammonia, methylamine, or potassium carbonate to remove protecting groups from the nucleobases and the phosphate backbone. glenresearch.comresearchgate.net While various oxime-based compounds have been explored for different purposes in organic synthesis, their role as a standard cleavage reagent for phosphate protecting groups in mainstream oligonucleotide synthesis is not documented.

Mechanism of Phosphate Protecting Group Removal

Given the lack of evidence for the use of this compound in this application, a scientifically accurate description of the mechanism for phosphate protecting group removal by this specific compound cannot be provided. The deprotection of the commonly used 2-cyanoethyl phosphate protecting group proceeds via a β-elimination reaction under basic conditions. google.com It is plausible that an oximate, being basic, could in principle effect this transformation. However, without specific literature precedence for this compound, any proposed mechanism would be purely speculative.

Intermediate for the Preparation of Various Organic Compounds

The versatile chemical nature of this compound allows it to be a valuable starting point for the synthesis of a range of other organic molecules, including nitriles, functionalized amines, and other nitro compounds. nih.govsmolecule.com

Synthesis of Nitriles

The conversion of aldoximes to nitriles is a well-established and synthetically useful transformation. google.comnih.gov This dehydration reaction can be achieved using a variety of reagents. For instance, a process for preparing nitriles from the corresponding aldoxime involves reacting it with cyanuric chloride in the presence of a base like pyridine. researchgate.net This method is applicable to a wide range of aldoximes, including substituted benzaldoximes. researchgate.net Another effective method employs tin(IV) chloride (SnCl4) as a reagent for the dehydration of aldoximes to nitriles under solvent-free conditions, often resulting in good to high yields. google.com The presence of electron-withdrawing groups on the aromatic ring of the aldoxime has been observed to facilitate this conversion. google.com

| Aldoxime Precursor | Dehydrating Agent | Product | Reference |

| Substituted Benzaldoximes | Cyanuric Chloride/Pyridine | Corresponding Nitriles | researchgate.net |

| Various Aldoximes | SnCl4 (solvent-free) | Corresponding Nitriles | google.com |

Preparation of Functionalized Amines and Nitro Compounds

The nitro group present in this compound is a key functional handle that can be readily transformed into an amino group through reduction. The reduction of a nitro group to an amine is a fundamental reaction in organic synthesis and opens up a vast number of possibilities for further derivatization. nih.gov For the related compound, alpha-chloro-3-nitrobenzaldoxime, its reduction with hydrogen gas over a palladium catalyst (H2/Pd) converts the nitro group to an amine, thereby expanding the potential for creating new derivatives. springernature.com This transformation is a common strategy for synthesizing functionalized anilines, which are important building blocks in the pharmaceutical and chemical industries.

Furthermore, this compound itself is a functionalized nitro compound. Its synthesis often starts from 2-nitrobenzaldehyde (B1664092), which is a versatile building block in its own right. nih.gov The reactions involving this starting material showcase the utility of the nitro-substituted benzene (B151609) ring in directing further chemical modifications.

| Starting Material | Reaction | Product | Significance |

| alpha-Chloro-3-nitrobenzaldoxime | Reduction (e.g., H2/Pd) | alpha-Chloro-3-aminobenzaldoxime | Precursor to functionalized anilines |

| 2-Nitrobenzaldehyde | Oximation and Chlorination | This compound | Intermediate for further synthesis |

Design and Chemical Research of Tailored Oxime Derivatives

The chemical scaffold of this compound, also known as 2-nitrobenzohydroximoyl chloride, presents a versatile platform for the design and synthesis of a wide array of tailored oxime derivatives. Its reactivity is primarily centered around the hydroximoyl chloride functional group (-C(Cl)=N-OH), which acts as a key building block for constructing more complex molecular architectures, particularly various heterocyclic systems. The presence of the ortho-nitro group on the benzene ring also influences the reactivity and electronic properties of the molecule, making it a valuable intermediate in advanced organic synthesis. biosynth.com

Chemical research into derivatives of this compound focuses on its utility as a precursor for compounds with potential applications in medicinal chemistry and material science. The design strategy often involves the reaction of the hydroximoyl chloride with diverse nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic modification of the oxime structure to fine-tune its properties. biosynth.com

Heterocyclization Reactions

A significant area of research involves the use of this compound in heterocyclization reactions. As a 1,3-dipole precursor, it readily reacts with various dipolarophiles to construct five-membered heterocyclic rings. This approach is fundamental to creating libraries of novel compounds for discovery screening.

One of the most common applications of hydroximoyl chlorides is in the synthesis of 1,2,4-oxadiazole derivatives . nih.govresearchgate.net This is typically achieved through a two-step, one-pot process. First, this compound can be converted in situ into 2-nitrobenzonitrile (B147312) oxide. This highly reactive intermediate then undergoes a 1,3-dipolar cycloaddition reaction with a variety of nitriles (R-C≡N). The versatility of this method allows for the introduction of a wide range of substituents at the 5-position of the resulting oxadiazole ring, depending on the choice of the nitrile reactant. organic-chemistry.orgrsc.org

Another key reaction is the synthesis of thiazole (B1198619) derivatives . The hydroximoyl chloride can react with sulfur-containing nucleophiles like thiourea (B124793) or thioamides. thieme-connect.de For instance, the reaction with a thioamide would proceed via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to yield the substituted thiazole ring. This pathway is a variation of the well-known Hantzsch thiazole synthesis. youtube.comnih.gov

The table below summarizes the design potential for heterocyclic derivatives starting from this compound.

| Target Heterocycle | Reactant Type | General Structure of Reactant | Resulting Derivative Structure |

| 1,2,4-Oxadiazole | Nitrile | R-C≡N | 3-(2-nitrophenyl)-5-R-1,2,4-oxadiazole |

| Thiazole | Thiourea/Thioamide | H₂N-C(S)-NH₂ / R-C(S)-NH₂ | 2-Amino-4-(2-nitrophenyl)thiazole derivative |

| Isoxazole | Alkyne/Alkene | R-C≡C-R' / R-CH=CH-R' | Substituted isoxazole/isoxazoline |

This table illustrates the general synthetic possibilities based on the known reactivity of the hydroximoyl chloride functional group.

Nucleophilic Substitution Reactions

Beyond cycloadditions, the chlorine atom in this compound is susceptible to nucleophilic substitution. This allows for the direct attachment of various functional groups to the oxime carbon.

Research has explored reactions with a range of nucleophiles, including:

Amines: Reaction with primary or secondary amines can lead to the formation of N-substituted amidoximes.

Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form O-alkyl or O-aryl imidates.

Thiols: Thiolates can react to form the corresponding thiohydroximic esters.

These substitution reactions are crucial for creating derivatives with tailored electronic and steric properties. The ortho-nitro group acts as an electron-withdrawing group, which can activate the hydroximoyl chloride towards nucleophilic attack. wiserpub.com

The following table provides examples of derivatives synthesized via nucleophilic substitution, based on established chemical principles for this class of compounds.

| Nucleophile | Reagent Example | Derivative Class |

| Amine | Aniline | N-Phenyl-2-nitrobenzamidoxime |

| Alcohol | Sodium Methoxide | Methyl 2-nitrobenzohydroximate |

| Thiol | Sodium Thiophenoxide | S-Phenyl 2-nitrobenzothiohydroximate |

This table represents expected products from the reaction of this compound with various nucleophiles based on general reactivity patterns of hydroximoyl chlorides.

The diversity of products that can be generated from this compound underscores its importance as a versatile intermediate in synthetic chemistry. biosynth.com The ability to construct complex heterocyclic systems and introduce a wide variety of functional groups through straightforward reactions allows chemists to design and synthesize novel molecules for further investigation.

Catalysis and Reagent Design Involving Alpha Chloro 2 Nitrobenzaldoxime Analogues

Catalytic Systems for Oxime Formation and Transformations

The synthesis of oximes is a fundamental reaction, often achieved through the condensation of carbonyl compounds with hydroxylamine (B1172632). researchgate.net While this reaction can proceed without catalysts, various systems have been developed to improve efficiency and yields, particularly for more challenging substrates. researchgate.net Beyond their formation, oximes are valuable intermediates that undergo a wide array of catalytic transformations.

Modern synthetic methods have increasingly focused on transition metal-catalyzed reactions that leverage the reactivity of the C=N-OH group. researchgate.net These reactions include cyclizations, couplings, and aminations. For example, palladium-catalyzed cyclization of olefinic oxime derivatives provides an efficient route to nitrogen-containing heterocycles like pyrroles, pyridines, and isoquinolines. researchgate.net This process is believed to proceed through the oxidative addition of the oxime's O-H or a derivatized O-X bond to a Pd(0) center, forming an alkylideneaminopalladium species that subsequently undergoes an intramolecular Heck-type amination. researchgate.net

Iron catalysis has also been employed in ring-opening annulation reactions where an oxime intermediate, formed in situ from an indole, reacts with a dinucleophile. acs.org Mechanistic studies have shown that a Lewis acidic iron(III) catalyst is crucial for activating the oxime's C=N bond to facilitate condensation with an amine. acs.org Furthermore, enzymatic catalysts, specifically aldoxime dehydratases (Oxd), offer a green chemistry approach to convert aldoximes into nitriles under mild conditions, avoiding the harsh and toxic reagents used in classical dehydration methods. nih.gov

Catalytic Transformations of Oximes

| Catalyst System | Substrate Type | Transformation | Key Finding | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ / Et₃N | Olefinic O-pentafluorobenzoyloximes | Intramolecular Cyclization/Amination | Forms various N-heterocycles (pyrroles, pyridines) via an alkylideneaminopalladium intermediate. | researchgate.net |

| [Cp*RhCl₂]₂ / CsOPiv | α,β-Unsaturated Oximes and Alkynes | Redox-Neutral Cyclization | Synthesizes highly substituted pyridines; the oxime's N-O bond acts as an internal oxidant. | researchgate.net |

| Fe(OTf)₃ | 2-Arylindole-3-carbaldoxime (in situ) | Ring-Opening Annulation | The iron catalyst activates the oxime for condensation with a 1,2-diaminoarene to form quinoxalines. | acs.org |

| Aldoxime Dehydratase (Oxd) | Aromatic and Aliphatic Aldoximes | Dehydration | Provides a biocatalytic, cyanide-free route to nitriles from aldoximes under mild conditions. | nih.gov |

Investigation of Oximes and their Derivatives as Ligands in Transition Metal Catalysis

Oximes and their corresponding oximato derivatives are highly versatile ligands in transition metal chemistry. at.uaingentaconnect.com They can coordinate to metal centers in various modes, most commonly acting as N-donors or as bidentate N,O-chelating agents after deprotonation of the hydroxyl group. researchgate.nettandfonline.com This versatility, combined with the ease of synthesizing a vast library of oximes with diverse electronic and steric properties, makes them attractive for catalyst design. ingentaconnect.com

The structural chemistry of metal complexes with oxime-based ligands has been extensively studied. researchgate.net Research has shown that oxime ligands can stabilize metal centers in unusual oxidation states. For instance, certain tri-oxime ligands have been used to synthesize nickel and copper complexes, with studies demonstrating the potential to oxidize the metal center from +2 to the less common +3 state. xavier.edu The N-coordination of an oxime to a metal center like platinum(II) can also electrophilically activate the ligand, facilitating reactions such as acylation directly on the coordinated oxime. at.ua

Oxime derivatives are not just passive components; they actively participate in catalytic cycles. In a rhodium-catalyzed synthesis of pyridines from α,β-unsaturated oximes, the oxime derivative functions as both a reactant and an internal oxidant. researchgate.net The cleavage of the N-O bond is a key step that helps maintain the rhodium catalyst in its active oxidation state, enabling a redox-neutral transformation. researchgate.net Similarly, palladium catalysis can initiate reactions through the oxidative addition of an oxime C-N-O bond to the metal center, highlighting the ligand's active role. researchgate.net

Oxime Derivatives as Ligands in Catalysis

| Metal Center | Oxime Ligand Type | Reaction Catalyzed | Role of Oxime Ligand | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | α,β-Unsaturated Oximes | Pyridine Synthesis | Acts as an internal oxidant via N-O bond cleavage to maintain the catalytic cycle. | researchgate.net |

| Palladium (Pd) | Olefinic Oximes | Intramolecular Amination | The oxime derivative undergoes oxidative addition to the Pd(0) center to initiate the catalytic cycle. | researchgate.net |

| Nickel (Ni) | Tri-oxime Ligand (TRIPHOX) | Oxidation Studies | Stabilizes the uncommon Ni(III) oxidation state upon treatment with an oxidant. | xavier.edu |

| Platinum (Pt) | Functionalized Oximes | Ligand Acylation | N-coordination to the Pt(II) center electrophilically activates the oxime for acylation. | at.ua |

Development of Novel Chemical Reagents Derived from Aldoximes (e.g., trifluoromethoxylation reagents)

Aldoximes serve as valuable and readily accessible precursors for the development of novel chemical reagents. A prominent area of research is their conversion into reactive intermediates like nitrile oxides for cycloaddition reactions and the design of specific functional group transfer agents.

One significant application is the generation of nitrile oxides from aldoximes through oxidation. nih.gov These nitrile oxides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with alkenes and alkynes. This provides a powerful, one-pot method for synthesizing structurally important five-membered heterocycles such as isoxazolines and isoxazoles. nih.govd-nb.info For instance, trifluoromethyl aldoxime can be oxidized using a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (DIB) to generate trifluoroacetonitrile (B1584977) oxide in situ, which then reacts with various dipolarophiles. nih.govd-nb.info This approach avoids the isolation of the often-unstable nitrile oxide intermediate.

More recently, aldoximes have been ingeniously repurposed to create a new class of trifluoromethoxylation reagents. researchgate.net The trifluoromethoxy (-OCF₃) group is highly sought after in pharmaceutical and agrochemical design, but its installation can be challenging. Researchers have developed (E)-O-trifluoromethyl-benzaldoximes (TFBO) as shelf-stable, solid reagents. researchgate.net These compounds can be prepared from the corresponding benzaldehydes and, when activated by a base, release a trifluoromethoxide anion (⁻OCF₃) in situ. This generated nucleophile can then be used for the trifluoromethoxylation of various electrophiles, including unactivated alkyl halides, a reaction that was previously difficult to achieve. researchgate.net

Reagents Derived from Aldoximes

| Parent Aldoxime | Derived Reagent/Intermediate | Generation Method | Application | Reference |

|---|---|---|---|---|

| Trifluoromethyl aldoxime | Trifluoroacetonitrile oxide | Oxidation with (diacetoxyiodo)benzene (DIB) | In situ [3+2] cycloaddition with alkenes/alkynes to form trifluoromethylated isoxazolines/isoxazoles. | nih.govd-nb.info |

| (E)-Benzaldoximes | (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Reaction with an electrophilic trifluoromethoxylating source. | Acts as a shelf-stable precursor for the ⁻OCF₃ anion for nucleophilic trifluoromethoxylation of alkyl halides. | researchgate.net |

| Various Aldoximes | Chlorooximes | Chlorination with N-chlorosuccinimide (NCS) | In situ generation of nitrile oxides for cycloaddition without the need for metal catalysts or strong bases. | acs.org |

Perspectives and Emerging Research Avenues for Alpha Chloro 2 Nitrobenzaldoxime Chemistry

Advancements in Sustainable Synthesis and Process Optimization

The synthesis of specialty chemicals like alpha-chloro-2-nitrobenzaldoxime is increasingly scrutinized through the lens of green chemistry. Traditional synthetic routes often rely on harsh reagents and produce significant waste streams. Future research will undoubtedly focus on developing more sustainable and efficient methods for its preparation.

Key areas for advancement include:

Catalytic Approaches: The development of catalytic methods for the introduction of the chloro and nitro functionalities onto the benzaldehyde (B42025) scaffold is a prime area for research. This could involve the use of transition metal catalysts for directed C-H functionalization, which would be a more atom-economical approach than traditional electrophilic substitution reactions. For instance, palladium-catalyzed ortho-bromination of substituted benzaldoximes has been demonstrated, suggesting that similar catalytic strategies could be adapted for chlorination. Furthermore, the catalytic hydrogenation of halonitroaromatic compounds is a known industrial process, and research into selective and robust catalysts could be applied to related synthetic intermediates. google.com

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for reactions involving potentially hazardous reagents or intermediates. The synthesis of this compound could be reimagined in a flow system, allowing for precise control over reaction parameters and minimizing the risks associated with handling nitro-containing compounds.

Green Solvents and Reagents: A critical aspect of sustainable synthesis is the replacement of hazardous solvents and reagents. Research into the use of bio-based solvents, ionic liquids, or deep eutectic solvents for the synthesis of benzimidazole (B57391) derivatives from similar precursors highlights a promising avenue for the cleaner production of this compound. wiserpub.comscirp.org The use of less hazardous chlorinating agents to replace elemental chlorine would also be a significant step forward.

Process Optimization using Process Analytical Technology (PAT): The integration of real-time analytical techniques (PAT) into the synthetic process can enable precise monitoring and control, leading to improved yields, purity, and safety. This data-driven approach allows for the rapid optimization of reaction conditions, minimizing waste and energy consumption.

A comparative look at traditional versus potential green synthetic routes underscores the drive for more environmentally benign processes.

| Parameter | Traditional Synthesis (Illustrative) | Sustainable Synthesis (Prospective) |

| Chlorinating Agent | Cl2 gas | N-Chlorosuccinimide (NCS) or other solid chlorinating agents |

| Solvent | Chlorinated hydrocarbons (e.g., CCl4) | Bio-based solvents (e.g., 2-MeTHF), ionic liquids |

| Catalysis | Stoichiometric Lewis acids | Heterogeneous or homogeneous transition metal catalysts |

| Process Control | Batch processing with offline analysis | Continuous flow with integrated PAT |

| Waste Generation | High E-Factor (kg waste/kg product) | Lower E-Factor through atom economy and catalyst recycling |

Discovery of Unprecedented Reactivity and Transformations

The unique combination of a chloro, a nitro, and an oxime functional group on a benzene (B151609) ring endows this compound with a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations that leverage the interplay between these groups.

Emerging areas of reactivity research include:

Heterocyclization Reactions: The compound is a valuable precursor for the synthesis of novel heterocyclic scaffolds. One documented example is its heterocyclization with isoxazoles, which can be achieved through reductive catalysis. biosynth.com The strategic placement of reactive functional groups makes it an ideal building block for creating diverse and complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. Research into domino, click, and retro-Diels-Alder reactions starting from similar functionalized molecules suggests a wide scope for the synthesis of new heterocyclic systems. nih.gov

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making the chloro substituent a potential leaving group in SNAr reactions. Mechanistic studies on the reactions of related 2-nitrothiazoles and 2-nitrobenzothiazoles with nucleophiles indicate that the nitro group can also act as a leaving group. rsc.org This dual reactivity opens up possibilities for selective functionalization at different positions on the aromatic ring by carefully choosing the reaction conditions and nucleophiles. Furthermore, the chloro group can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Rearrangement Reactions: Oximes are known to undergo the Beckmann rearrangement to form amides. Investigating the Beckmann rearrangement of this compound could provide access to novel substituted benzamides. The reaction conditions could potentially be tuned to favor rearrangement over other possible reaction pathways.

Photochemical and Radical Reactions: The nitroaromatic moiety suggests that the compound may exhibit interesting photochemical reactivity. Exploration of its behavior under photochemical conditions could lead to the discovery of novel cycloaddition or rearrangement pathways, expanding its synthetic utility.

The following table summarizes some of the potential and known reaction pathways for this compound:

| Reaction Type | Reagents/Conditions | Potential Products |

| Heterocyclization | Isoxazoles, NaBH4, MeOH | Fused heterocyclic systems biosynth.com |

| Nucleophilic Aromatic Substitution | Various nucleophiles (amines, alkoxides, thiols) | Substituted 2-nitrobenzaldoxime (B1352428) derivatives |

| Cross-Coupling Reactions | Boronic acids, organostannanes (with Pd catalyst) | Aryl-, vinyl-, or alkyl-substituted 2-nitrobenzaldoximes |

| Beckmann Rearrangement | Acid or other catalyst | Substituted 2-nitrobenzamides |

| Reduction of Nitro Group | Catalytic hydrogenation | alpha-Chloro-2-aminobenzaldoxime |

Integration of Advanced Analytical and Computational Methodologies for Deeper Understanding

A comprehensive understanding of the structure, reactivity, and properties of this compound requires the integration of advanced analytical techniques and computational modeling.

Advanced Spectroscopic and Spectrometric Techniques: While standard techniques like NMR and mass spectrometry are crucial for routine characterization, advanced methods can provide deeper insights. Two-dimensional NMR techniques (COSY, HSQC, HMBC) are essential for unambiguous assignment of all proton and carbon signals, especially in complex reaction mixtures or for the structural elucidation of novel products. High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of new compounds derived from this compound.

Computational Chemistry and DFT Studies: Density Functional Theory (DFT) has become a powerful tool for predicting and understanding the properties and reactivity of molecules. For this compound, DFT calculations can be employed to:

Determine the optimized molecular geometry and electronic structure.

Calculate spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) to aid in experimental characterization. researchgate.net

Predict the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity towards electrophiles and nucleophiles. nih.gov

Model reaction pathways and transition states to elucidate reaction mechanisms and predict product selectivity. Studies on related nitro and chloro-substituted indolinone derivatives have demonstrated the utility of DFT in understanding their structural features and reactivity. nih.gov

Investigate the relative stability of different isomers and conformers.

The following table illustrates the potential application of integrated analytical and computational methods:

| Methodology | Application for this compound | Expected Insights |

| 2D NMR Spectroscopy | Structural elucidation of reaction products | Unambiguous assignment of complex structures |

| High-Resolution Mass Spectrometry | Accurate mass determination | Confirmation of elemental composition of novel compounds |

| DFT Calculations | Geometry optimization, electronic structure, reaction modeling | Prediction of reactivity, reaction mechanisms, and spectroscopic properties |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra | Understanding of photophysical properties |

Exploration of its Role as a Chemical Probe in Complex Chemical Systems

The development of chemical probes for detecting and imaging specific analytes in complex biological or environmental systems is a rapidly growing field of chemical biology. The structural features of this compound suggest its potential as a scaffold for the design of novel chemical probes.

Oxime-Based Probes: The oxime functional group has been successfully utilized in the design of fluorescent and electrochemical sensors for a variety of analytes, including metal ions and pesticides. jst.go.jpnih.govrsc.org The reactivity of the oxime can be modulated to induce a change in the probe's photophysical or electrochemical properties upon interaction with the target analyte.

Activity-Based Sensing: The principle of activity-based sensing relies on a specific chemical reaction between the probe and the analyte to generate a signal. The reactivity of the chloro- and nitro-substituted aromatic ring in this compound could be harnessed to design activity-based probes for specific enzymes or reactive species.

"Turn-On" Fluorescent Probes: A particularly attractive design strategy involves creating "turn-on" fluorescent probes, which are non-fluorescent in their native state and become fluorescent upon reaction with the target. The quenching effect of the nitro group on fluorescence is well-known. A reaction that removes or transforms the nitro group could lead to a significant increase in fluorescence, providing a highly sensitive detection mechanism.

Bioorthogonal Chemistry: The unique reactivity of the functional groups in this compound could also be explored in the context of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

While the direct application of this compound as a chemical probe has not yet been reported, the principles of probe design and the known reactivity of its constituent functional groups provide a strong rationale for future exploration in this area.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing α-Chloro-2-nitrobenzaldoxime, and what methodological considerations are critical for ensuring reproducibility?

- Answer : The synthesis typically involves formaldoxime generation and subsequent condensation with a nitro-substituted benzaldehyde derivative. For example, analogous protocols (e.g., 4-Bromo-2-nitrobenzaldoxime synthesis) use paraformaldehyde, hydroxylamine hydrochloride, and a nitroaniline precursor under acidic conditions . Critical considerations include:

- Temperature control : Maintain reflux conditions (e.g., 100°C for formaldoxime preparation) to avoid side reactions.

- Reagent purity : Use recrystallized hydroxylamine hydrochloride to minimize impurities.

- Workup and isolation : Cool the reaction mixture to precipitate the product, followed by filtration and washing with ice-cold solvents.

Reproducibility requires detailed documentation of molar ratios, reaction times, and purification steps, as emphasized in experimental design guidelines .

Q. How should researchers characterize α-Chloro-2-nitrobenzaldoxime to confirm its structural identity and purity?

- Answer : A multi-technique approach is essential:

- Spectroscopic analysis : Use -NMR and -NMR to confirm the oxime (-CH=N-OH) and nitro (-NO) groups. IR spectroscopy can validate the C=N and NO stretches.

- Elemental analysis : Verify empirical formula consistency (e.g., CHClNO).

- Chromatography : HPLC or TLC to assess purity (>95% by area normalization).

Journals mandate full characterization for new compounds, including spectral data comparisons with literature and purity metrics .

Advanced Research Questions

Q. How can researchers optimize the synthesis of α-Chloro-2-nitrobenzaldoxime to improve yield while minimizing hazardous byproducts?

- Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful disposal due to toxicity.

- Catalyst use : Acidic or Lewis catalysts (e.g., ZnCl) can accelerate condensation but must be compatible with nitro groups.

- Byproduct mitigation : Monitor reaction progress via TLC to terminate before decomposition.

Computational tools (e.g., DFT) can predict reaction pathways and byproduct formation, aiding in condition refinement .

Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions for α-Chloro-2-nitrobenzaldoxime?

- Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) require:

- Experimental validation : Repeat measurements under standardized conditions (solvent, temperature).

- Computational refinement : Adjust basis sets or solvation models in simulations to better match experimental environments.

- Cross-technique correlation : Compare IR vibrational modes with computed spectra or use X-ray crystallography for definitive structural confirmation.

Contradiction analysis frameworks, such as iterative data triangulation, are recommended to reconcile discrepancies .

Q. How can α-Chloro-2-nitrobenzaldoxime be utilized in developing novel coordination complexes, and what analytical methods are essential for studying its ligand behavior?

- Answer : The oxime group (-CH=N-OH) acts as a versatile ligand for transition metals (e.g., Cu, Ni). Methodological steps include:

- Complex synthesis : React α-Chloro-2-nitrobenzaldoxime with metal salts (e.g., CuCl) in ethanol/water mixtures under inert atmospheres.

- Characterization tools :

- Single-crystal XRD : Resolve metal-ligand bonding geometry.

- UV-Vis spectroscopy : Analyze d-d transitions to infer electronic structures.

- Magnetic susceptibility : Assess spin states in paramagnetic complexes.

Such studies align with material science applications, where ligand design influences catalytic or magnetic properties .

Methodological Guidelines

- Reproducibility : Adhere to journal requirements for experimental sections, including reagent grades, instrument specifications, and raw data archiving .

- Safety protocols : Handle nitro and chloro derivatives with fume hoods, PPE, and waste neutralization procedures, as outlined for analogous compounds .

- Literature rigor : Cross-reference spectral data with authoritative databases (e.g., PubChem) and avoid uncorroborated sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.